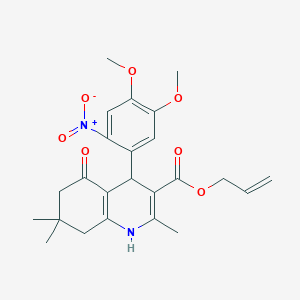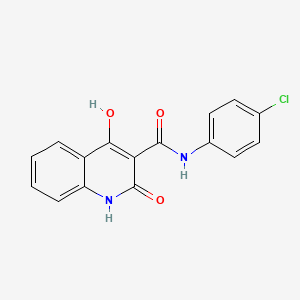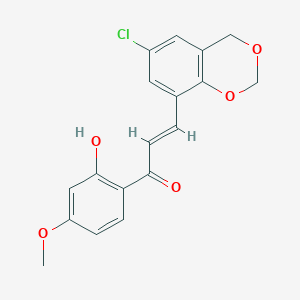![molecular formula C18H12FN3O3S B15042711 3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B15042711.png)
3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-6-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiadiazole ring fused with a chromenone structure, along with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-6-methoxy-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then coupled with a chromenone derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the thiadiazole ring can be synthesized using a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromenone derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-6-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The fluorophenyl group and the thiadiazole ring play crucial roles in binding to these targets, which can include enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group but has a different core structure.
4-(Fluorophenyl)-1-Cyclopropylmethyl-5-(2-Amino-4-Pyrimidinyl): Another compound with a fluorophenyl group, but with a different heterocyclic system.
Uniqueness
What sets 3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-6-methoxy-2H-chromen-2-one apart is its unique combination of the thiadiazole and chromenone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H12FN3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-[5-(4-fluoroanilino)-1,3,4-thiadiazol-2-yl]-6-methoxychromen-2-one |
InChI |
InChI=1S/C18H12FN3O3S/c1-24-13-6-7-15-10(8-13)9-14(17(23)25-15)16-21-22-18(26-16)20-12-4-2-11(19)3-5-12/h2-9H,1H3,(H,20,22) |
InChI Key |
DJMGPPJGIBBTTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-{2-hydroxy-5-[(E)-phenyldiazenyl]benzylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15042632.png)

![5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15042640.png)
![(3E)-1-benzyl-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15042641.png)
![N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B15042653.png)

![N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-3,5-dichloroaniline](/img/structure/B15042661.png)

![N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B15042667.png)

![N'-[(E)-(2-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B15042688.png)
![(2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B15042715.png)


